N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-nitrobenzamide
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Overview
Description
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-nitrobenzamide is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Mechanism of Action
Target of Action
The primary target of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide is the HIV-1 integrase (IN) . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, making it a key target for antiretroviral therapies .
Mode of Action
The compound interacts with the active site of the HIV-1 integrase. Specifically, the keto oxygen atom at the C-4 position and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg^2+ ion . This interaction inhibits the activity of the integrase, thereby preventing the integration of the viral genome into the host cell’s DNA .
Biochemical Pathways
The inhibition of the HIV-1 integrase disrupts the life cycle of the HIV-1 virus. The life cycle includes viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation . By preventing integration, the compound stops the replication of the virus, thereby reducing viral load and slowing the progression of the disease .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in viral load and a slowing of disease progression. Most of the tested compounds displayed moderate inhibitory properties against the HIV-1 virus (NL4-3) in Hela cell cultures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-nitrobenzamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-4-oxopyrido[1,2-a]pyrimidine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-aminobenzamide.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-oxopyrido[1,2-a]pyrimidine: A precursor in the synthesis of the target compound.
4-nitrobenzamide: Another precursor with similar functional groups.
Pyrido[1,2-a]pyrimidine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-nitrobenzamide is unique due to the combination of the pyrido[1,2-a]pyrimidine core with a nitrobenzamide moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4/c1-10-14(16(22)19-9-3-2-4-13(19)17-10)18-15(21)11-5-7-12(8-6-11)20(23)24/h2-9H,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABORXALYBPZTBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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